molecular formula C8H14FNO2 B13103245 N,N-Diethyl 2-fluoro-3-oxo-butyramide

N,N-Diethyl 2-fluoro-3-oxo-butyramide

Cat. No.: B13103245
M. Wt: 175.20 g/mol
InChI Key: PYFOYALCVZJDTO-UHFFFAOYSA-N
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Description

N,N-Diethyl 2-fluoro-3-oxo-butyramide is an organic compound with the chemical formula C8H14FNO2. It is a fluorinated amide derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl 2-fluoro-3-oxo-butyramide typically involves the reaction of diethylamine with 2-fluoro-3-oxo-butyric acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl 2-fluoro-3-oxo-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N,N-Diethyl 2-fluoro-3-oxo-butyramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl 2-fluoro-3-oxo-butyramide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl 2-oxo-butyramide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    N,N-Diethyl 2-chloro-3-oxo-butyramide:

Uniqueness

N,N-Diethyl 2-fluoro-3-oxo-butyramide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFOYALCVZJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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